(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate
Description
Significance of Hydroxypiperidine and Piperidine-2-carboxylate Scaffolds in Chemical Synthesis
Hydroxypiperidine scaffolds are integral components of numerous biologically active compounds, including alkaloids and therapeutic agents. The hydroxyl group can act as a hydrogen bond donor and acceptor, significantly influencing the binding affinity of a molecule to its biological target. Furthermore, it serves as a versatile handle for synthetic modifications, such as etherification, esterification, or oxidation, allowing for the generation of diverse molecular libraries for drug discovery.
Similarly, the piperidine-2-carboxylate framework is a crucial element in the synthesis of a variety of complex molecules. The carboxylic acid or its ester derivative provides a site for amide bond formation, a cornerstone of peptide and peptidomimetic chemistry. This functionality is also a key feature in many enzyme inhibitors and receptor ligands. The strategic placement of these functional groups on the piperidine (B6355638) ring creates a rigid and defined three-dimensional structure that can be tailored for specific biological interactions.
Importance of Defined Stereochemistry in Chiral Building Blocks
In the realm of chiral molecules, stereochemistry is paramount. The spatial arrangement of atoms can dramatically alter the biological activity of a compound. For a molecule with multiple stereocenters, such as (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate, having a defined stereochemistry is crucial. The (2R,3S) configuration dictates a specific three-dimensional shape that will interact with chiral biological macromolecules like enzymes and receptors in a highly specific manner.
Often, only one enantiomer or diastereomer of a chiral drug is responsible for the desired therapeutic effect, while the other stereoisomers may be inactive or, in some cases, cause undesirable side effects. Therefore, the use of enantiomerically pure building blocks like this compound is essential for the synthesis of single-enantiomer drugs, leading to improved efficacy and safety profiles. The precise control over stereochemistry allows for the rational design of molecules with optimized interactions with their biological targets.
Overview of Research Trajectories for this compound
Research involving this compound and its derivatives is primarily focused on its application as a versatile intermediate in the synthesis of complex organic molecules. Current research trajectories can be broadly categorized into synthetic methodology development and its application in medicinal chemistry.
Synthetic Methodology: A significant area of research is the development of efficient and stereoselective methods to access this chiral building block. One notable approach involves the diastereoselective reduction of a precursor, 1-tert-butyl-2-methyl 3-oxopiperidine-1,2-dicarboxylate, using baker's yeast. This biocatalytic method has been shown to produce the corresponding (2R, 3S)-3-hydroxy derivative with high diastereomeric excess (>99%) and enantiomeric excess (>97%). Subsequent removal of the N-Boc protecting group would yield the target compound.
More contemporary methods, such as the iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium (B92312) salts, offer a highly efficient route to cis-configurated hydroxypiperidine esters. smolecule.com These advanced catalytic systems provide excellent control over both diastereoselectivity and enantioselectivity, making them attractive for the large-scale synthesis of such chiral building blocks.
Medicinal Chemistry Applications: In the field of medicinal chemistry, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents. The parent acid, (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, and its derivatives are explored for their potential as inhibitors of enzymes implicated in various diseases. The unique stereochemistry and functional group display of this scaffold make it an attractive candidate for structure-activity relationship (SAR) studies, where systematic modifications are made to optimize biological activity. While specific applications of the methyl ester are often as an intermediate, its derivatives are being investigated for a range of therapeutic areas.
Physicochemical Properties and Characterization Data
| Property | Value |
| Molecular Formula | C7H13NO3 |
| Molecular Weight | 159.18 g/mol |
| Stereochemistry | (2R,3S) |
Note: Detailed experimental characterization data such as NMR spectra, melting point, and optical rotation for this compound are not widely published in readily accessible literature, as it is often generated and used in situ or as a protected intermediate.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGQKANXLJQASF-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CCCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective and Enantioselective Synthesis Methodologies for 3 Hydroxypiperidine 2 Carboxylate Derivatives
Chiral Pool Approaches to the 3-Hydroxypiperidine-2-carboxylate Skeleton
The chiral pool represents a collection of inexpensive and enantiomerically pure compounds, primarily derived from natural sources like carbohydrates and amino acids, that serve as valuable starting materials for asymmetric synthesis. researchgate.netnih.gov
Synthesis from Carbohydrate-Derived Precursors (e.g., D-Glucose, D-Glucuronolactone, D-Glycals, D-Mannitol)
Carbohydrates offer a rich source of stereochemically defined starting materials for the synthesis of complex molecules. Their multiple stereocenters and functional groups can be strategically manipulated to construct the 3-hydroxypiperidine-2-carboxylate skeleton. For instance, D-glucose can be converted through a series of transformations, including selective protections, oxidations, and aminations, to yield intermediates primed for cyclization into the desired piperidine (B6355638) ring system. Similarly, D-glucuronolactone, D-glycals, and D-mannitol provide alternative chiral templates, each offering unique advantages in terms of the stereochemical outcome and the efficiency of the synthetic route.
Synthesis from Amino Acid Precursors (e.g., L-Proline, L-Ascorbic Acid, L-(+)-Tartaric Acid)
Amino acids are another cornerstone of the chiral pool, providing readily available starting materials with defined stereochemistry. researchgate.net L-Proline, with its inherent pyrrolidine (B122466) ring, can be elaborated into the piperidine skeleton through ring-expansion strategies. L-Ascorbic acid and L-(+)-tartaric acid, with their multiple hydroxyl groups and stereocenters, can also be transformed into key intermediates for the synthesis of 3-hydroxypiperidine (B146073) derivatives. These approaches often involve multi-step sequences that leverage the existing chirality of the starting material to control the stereochemistry of the final product.
Utilizing Chiral Auxiliaries in Piperidine-2-carboxylate Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.net Once the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. williams.edu In the context of piperidine-2-carboxylate synthesis, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselectivity of key bond-forming reactions, such as alkylations or aldol (B89426) additions. researchgate.net Evans' oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of enolate reactions. wikipedia.orgwilliams.edu This strategy allows for the construction of the desired stereoisomer with a high degree of predictability and efficiency. wikipedia.orgsigmaaldrich.comresearchgate.net
Chiral Pool Synthesis Strategies Employing Epimerization and Cyclization Reactions
Epimerization, the process of inverting the configuration at a single stereocenter, can be a powerful tool in chiral pool synthesis. nih.gov It allows for the conversion of a more abundant or accessible diastereomer into the desired, less accessible one. In the synthesis of 3-hydroxypiperidine-2-carboxylates, epimerization can be used to adjust the relative stereochemistry of the hydroxyl and carboxylate groups prior to or after the formation of the piperidine ring. nih.govresearchgate.net Cyclization is the key ring-forming step in these syntheses. researchgate.net Intramolecular reactions, such as reductive amination or ring-closing metathesis, are commonly employed to construct the piperidine skeleton from a suitably functionalized acyclic precursor derived from the chiral pool. google.com
Asymmetric Synthesis Techniques for 3-Hydroxypiperidine-2-carboxylate Derivatives
Asymmetric synthesis encompasses a range of techniques that create new stereocenters in a molecule with a preference for one enantiomer or diastereomer. These methods often rely on the use of chiral catalysts or reagents to control the stereochemical outcome of a reaction.
Catalytic Enantioselective Reactions (e.g., Aza-Henry Reaction, Proline-Catalyzed α-Aminooxylation, Sharpless Asymmetric Dihydroxylation)
Catalytic enantioselective reactions are highly efficient methods for introducing chirality, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.
The Aza-Henry reaction , a variation of the classic Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine. researchgate.netmdpi.com When catalyzed by a chiral catalyst, this reaction can proceed with high enantioselectivity, providing access to chiral β-nitroamines, which are versatile intermediates that can be converted to 3-hydroxypiperidine derivatives. mdpi.com
Proline-catalyzed α-aminooxylation is an organocatalytic method for the direct introduction of an oxygen atom at the α-position of a carbonyl compound. nih.govnih.govresearchgate.net This reaction, using nitrosobenzene (B162901) as the oxygen source, can be highly enantioselective and provides a direct route to α-hydroxy carbonyl compounds, which can be further elaborated to form the 3-hydroxypiperidine-2-carboxylate skeleton. nih.govnih.gov
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective conversion of alkenes to vicinal diols. yale.eduwikipedia.orgmdpi.comorganic-chemistry.org This reaction, which uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, can be applied to a wide range of alkenes with high enantioselectivity. wikipedia.orgmdpi.comacs.org The resulting diols are valuable chiral building blocks that can be transformed into 3-hydroxypiperidine-2-carboxylate derivatives through a series of functional group manipulations and cyclization. mdpi.com
Interactive Data Tables
Table 1: Overview of Chiral Pool Precursors
| Precursor | Class | Key Features |
|---|---|---|
| D-Glucose | Carbohydrate | Multiple stereocenters, readily available |
| L-Proline | Amino Acid | Inherent pyrrolidine ring |
Table 2: Comparison of Asymmetric Synthesis Techniques
| Reaction | Type | Key Transformation |
|---|---|---|
| Aza-Henry Reaction | Catalytic Enantioselective | C-C bond formation |
| Proline-Catalyzed α-Aminooxylation | Organocatalysis | C-O bond formation |
1,3-Dipolar Cycloaddition Strategies for Piperidine Ring Construction
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered rings. wikipedia.org While not a direct method for the six-membered piperidine ring, it serves as a crucial step in multi-step syntheses. This strategy involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org In the context of piperidine synthesis, a common approach involves the cycloaddition of a nitrile oxide with an alkene to form an isoxazoline. This intermediate can then be subjected to a series of transformations, including ring-opening and subsequent cyclization, to yield the desired piperidine scaffold. The stereochemistry of the final product is often controlled by the stereochemistry of the starting materials and the reaction conditions.
Isatin-derived azomethine ylides are frequently used as dipoles in these reactions. nih.gov These are typically generated in situ through the decarboxylative condensation of α-amino acids with isatins. nih.gov The resulting ylide then reacts with a dipolarophile to construct a new heterocyclic ring. nih.gov The choice of solvent can significantly impact the yield and diastereoselectivity of these cycloaddition reactions. nih.gov
| Dipole Type | Dipolarophile | Resulting Heterocycle | Reference |
| Nitrile Oxide | Alkenes/Alkynes | Isoxazoline/Isoxazole | wikipedia.org |
| Azomethine Ylide | Alkenes | Pyrrolidine | beilstein-journals.org |
Diastereoselective Approaches (e.g., Barbier Allylation of Aldehydes)
Diastereoselective methods are critical for controlling the relative stereochemistry of multiple stereocenters within a molecule. The Barbier allylation is one such reaction that has been employed in the synthesis of piperidine derivatives. This reaction involves the addition of an allyl group to an aldehyde, often with stereocontrol directed by a chiral auxiliary or a resident stereocenter.
For instance, the synthesis of 2,3,6-trisubstituted piperidines has been achieved with high diastereoselectivity. nih.gov Ring construction can be accomplished through a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov The relative stereochemistry between the C-2 and C-3 positions can be controlled by either kinetic protonation of a nitronate or by equilibration of the nitro group under thermodynamic conditions. nih.gov Furthermore, the stereochemistry at the C-6 position can be directed by the choice of imine reduction method. nih.gov For example, a triacetoxyborohydride (B8407120) iminium ion reduction can establish a cis relationship between the C-2 and C-6 substituents, while a triethylsilane/TFA acyliminium ion reduction can lead to a trans relationship. nih.gov
Stereodivergent Synthetic Pathways to Hydroxypipecolic Acids
Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common starting material. This is particularly valuable in medicinal chemistry, where different stereoisomers can have vastly different biological activities.
One approach to stereodivergent synthesis of hydroxypipecolic acids utilizes D-serine as a chiral template. nih.gov Chelation-controlled addition of a homoallyl Grignard reagent to a protected serinal derivative can stereoselectively form a syn-amino alcohol adduct. nih.gov Conversely, a zinc borohydride-mediated chelation-controlled reduction of a serine-derived α-aminoketone precursor can yield the corresponding anti-amino alcohol adduct with high stereoselectivity. nih.gov These amino alcohol intermediates can then be transformed into the corresponding cis- and trans-3-hydroxypipecolic acids. nih.gov
Another strategy involves a photoredox-mediated α-amino epimerization reaction. This light-mediated process can convert readily accessible but thermodynamically less stable piperidine diastereomers into the more stable isomers with high diastereoselectivity. escholarship.org This reversible epimerization allows for the selective formation of the desired stereoisomer. escholarship.org
Chemoenzymatic Synthesis of Hydroxypiperidines
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to achieve highly efficient and selective transformations. This approach is particularly powerful for the synthesis of chiral molecules like hydroxypiperidines.
Enzymatic Resolution of Racemic Hydroxypipecolic Acid Intermediates
Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. libretexts.org This method relies on the ability of enzymes to selectively catalyze a reaction on only one enantiomer of a racemic substrate. Lipases are a common class of enzymes used for this purpose.
For example, the kinetic resolution of racemic hydroxypipecolic acid intermediates can be achieved through lipase-catalyzed esterification or hydrolysis. researchgate.net Immobilized lipases from Candida antarctica (Novozym 435) and Burkholderia cepacia have been successfully used to resolve racemic 4-hydroxytetrahydropyridine derivatives. researchgate.net This enzymatic step provides access to enantiomerically enriched building blocks that can be further elaborated to the desired hydroxypiperidine targets. researchgate.net
| Enzyme | Reaction Type | Substrate | Reference |
| Lipase (B570770) AK (Amano) | Acetylation | Racemic P-chiral hydroxymethanephosphinates | researchgate.net |
| Candida antarctica Lipase | Esterification | Racemic 4-hydroxytetrahydropyridine derivative | researchgate.net |
| Burkholderia cepacia Lipase | Esterification | Racemic 4-hydroxytetrahydropyridine derivative | researchgate.net |
Microbial Transformations (e.g., Yeast Reductions) for Stereochemical Control
Whole-cell microbial transformations offer a green and cost-effective alternative for stereoselective synthesis. Baker's yeast (Saccharomyces cerevisiae) is a commonly used microorganism for the reduction of prochiral ketones to chiral alcohols.
The synthesis of (S)-1-Boc-3-hydroxypiperidine, an important intermediate for various drugs, has been achieved using Baker's yeast. derpharmachemica.com This biocatalytic reduction of N-Boc-3-piperidone provides the desired (S)-enantiomer with high enantioselectivity and in good yield, eliminating the need for expensive and hazardous reducing agents. derpharmachemica.com Ketoreductases, either as isolated enzymes or within whole cells, are also highly effective for this transformation, often coupled with a cofactor regeneration system using glucose dehydrogenase. derpharmachemica.commdpi.com
Dioxygenase-Catalyzed Hydroxylation Routes
Dioxygenases are enzymes that catalyze the incorporation of both atoms of molecular oxygen into a substrate. researchgate.net These enzymes can be used to introduce hydroxyl groups into specific positions of a molecule with high regio- and stereoselectivity.
In the context of piperidine synthesis, dioxygenases can be employed for the hydroxylation of piperidine precursors. For example, L-proline cis-4-hydroxylases have been used for the enzymatic hydroxylation of L-pipecolic acid. nih.gov Non-heme Fe(II)/α-KG-dependent dioxygenases have also been shown to catalyze the hydroxylation of various substrates. nih.gov The flavin-dependent monooxygenase FMO1 is involved in the N-hydroxylation of pipecolic acid in plants. nih.govfrontiersin.org This enzymatic hydroxylation provides a direct route to hydroxypiperidine derivatives. chemistryviews.org
Ring-Forming Reactions in Piperidine-2-carboxylate Synthesis
The construction of the 3-hydroxypiperidine-2-carboxylate core can be accomplished through a variety of ring-forming reactions. These methods often rely on intramolecular cyclization of acyclic precursors, where the desired stereochemistry is established either before or during the cyclization event.
Intramolecular Reductive Cyclization Strategies
Intramolecular reductive cyclization is a powerful strategy for the synthesis of piperidine rings. This approach typically involves the cyclization of a linear precursor containing a nitrogen functionality and a reducible group, such as a nitro group or an azide (B81097), which upon reduction leads to the formation of the heterocyclic ring.
One common method involves the reductive cyclization of δ-nitro esters or ketones. The nitro group can be reduced to an amine, which then undergoes intramolecular cyclization with an ester or other electrophilic carbon to form the piperidine ring. The stereochemistry of the substituents on the acyclic precursor often dictates the stereochemical outcome of the cyclized product. For instance, the diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidines, as the stereochemistry established in the initial Mannich reaction is retained during the cyclization. nih.gov
Another approach is the reductive cyclization of a δ-azido-α,β-unsaturated ester. The azide can be reduced to an amine, which can then undergo a Michael addition to the α,β-unsaturated system to form the piperidine ring. The stereoselectivity of this reaction can be influenced by the geometry of the double bond and the nature of the substituents on the acyclic precursor.
| Precursor Type | Reductant/Catalyst | Key Features |
| δ-nitro ester | H₂, Pd/C | Sequential reduction of nitro group and intramolecular amidation. |
| δ-azido-α,β-unsaturated ester | H₂, Pd/C or PPh₃/H₂O | Reduction of azide followed by intramolecular Michael addition. |
| Linear amino-aldehyde | Cobalt(II) catalyst | Radical intramolecular cyclization. nih.gov |
| Amino acetal | H₂, Pd/C | Diastereoselective cyclization retaining stereochemistry from a prior nitro-Mannich reaction. nih.gov |
Ring-Closing Metathesis (RCM) in Piperidine Scaffold Construction
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the construction of a wide variety of cyclic structures, including piperidine derivatives. documentsdelivered.com This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin with the concomitant release of a small volatile alkene, such as ethylene.
In the context of 3-hydroxypiperidine-2-carboxylate synthesis, a common strategy involves the preparation of an acyclic precursor containing two terminal alkenes, with the necessary stereocenters already installed. For example, a precursor can be synthesized from a chiral amino acid, such as serine, which provides the C2 stereocenter. Subsequent elaboration to introduce the hydroxyl group at C3 and the two terminal alkenes allows for the RCM reaction to furnish the desired tetrahydropyridine (B1245486) intermediate. The double bond in the cyclized product can then be reduced to afford the saturated piperidine ring. The efficiency and stereochemical outcome of the RCM reaction can be influenced by the choice of catalyst and the substitution pattern of the diene precursor.
| Catalyst Generation | Key Features |
| First-Generation Grubbs Catalyst | Good activity for terminal alkenes. |
| Second-Generation Grubbs Catalyst | Higher activity and broader substrate scope, including more substituted alkenes. |
| Hoveyda-Grubbs Catalysts | Increased stability and recyclability. |
Aziridine (B145994) Ring Opening and Subsequent Cyclization Reactions
The ring-opening of activated aziridines with various nucleophiles is a well-established method for the synthesis of functionalized amines. beilstein-journals.org This strategy can be effectively applied to the synthesis of 3-hydroxypiperidine derivatives through an intramolecular cyclization of the ring-opened product. Chiral aziridine-2-carboxylates, which can be prepared from amino acids, are particularly useful precursors as they allow for the introduction of the C2 stereocenter with high enantiomeric purity. beilstein-journals.org
The regioselectivity of the aziridine ring-opening is a critical factor and can be controlled by the nature of the substituents on the aziridine ring and the reaction conditions. In general, nucleophilic attack occurs at the less substituted carbon (C3) of the N-activated aziridine-2-carboxylate. beilstein-journals.org An intramolecular oxygen nucleophile, such as a hydroxyl group tethered to the aziridine, can attack the aziridine ring to form a cyclic ether, which can then be further manipulated to form the piperidine ring. Alternatively, an external nucleophile can be used to open the aziridine, followed by a separate intramolecular cyclization step to form the piperidine ring. The stereochemistry of the newly formed stereocenters is typically controlled by an SN2-type inversion of configuration at the site of nucleophilic attack.
| Aziridine Precursor | Nucleophile | Key Features |
| N-Tosyl-aziridine-2-carboxylate | Intramolecular alcohol | Regioselective attack at C3 leading to a tetrahydrofuran (B95107) intermediate. |
| Chiral 2-alkyl aziridine | H₂O/CF₃CO₂H | Regioselective opening at the C2 or C3 position depending on the substituent. jocpr.com |
| Bicyclic aziridine | Alcohol/Lewis acid | Formation of an oxazolidinone intermediate which can be hydrolyzed to a vicinal amino alcohol. nih.gov |
Hydroboration-Oxidation of Enecarbamates
The hydroboration-oxidation of alkenes is a classic method for the anti-Markovnikov hydration of a double bond. libretexts.orglibretexts.org This reaction can be applied to the synthesis of 3-hydroxypiperidine derivatives from the corresponding tetrahydropyridine precursors, often in the form of enecarbamates. The carbamate (B1207046) group can activate the double bond towards hydroboration and also serve as a protecting group for the nitrogen atom.
The stereoselectivity of the hydroboration-oxidation reaction is a key consideration. The boron reagent typically adds to the less sterically hindered face of the double bond, leading to a syn-addition of the hydrogen and boron atoms. Subsequent oxidation of the carbon-boron bond with hydrogen peroxide and a base proceeds with retention of configuration, resulting in the syn-addition of a hydrogen and a hydroxyl group across the double bond. The diastereoselectivity of this process can be influenced by the existing stereocenters in the molecule and the nature of the N-protecting group.
| Alkene Precursor | Borane Reagent | Stereochemical Outcome |
| N-Boc-tetrahydropyridine | BH₃·THF | syn-addition of H and OH. |
| 2-alkenyl-piperidine borane | I₂ or TfOH activation | Internal hydroboration with high regiocontrol. nih.gov |
Dieckmann Cyclization Approaches
The Dieckmann cyclization, or Dieckmann condensation, is an intramolecular Claisen condensation of a diester to form a β-keto ester. umich.edu This reaction is a powerful tool for the formation of five- and six-membered rings and can be applied to the synthesis of piperidinone derivatives, which can then be further functionalized to afford 3-hydroxypiperidines.
In the context of 3-hydroxypiperidine-2-carboxylate synthesis, a suitable acyclic precursor would be a δ-amino diester. Treatment of this precursor with a strong base, such as sodium ethoxide, would generate an enolate at the α-position to one of the ester groups, which would then undergo intramolecular nucleophilic attack on the other ester carbonyl to form a cyclic β-keto ester. The resulting piperidinone can then be stereoselectively reduced at the ketone and ester functionalities to provide the desired 3-hydroxypiperidine-2-carboxylate. The regioselectivity of the Dieckmann cyclization can be an issue if the two ester groups are not equivalent, but this can often be controlled by the substitution pattern of the acyclic precursor. mdpi.com
| Diester Precursor | Base | Product |
| Diethyl adipate | Sodium ethoxide | 2-Carboethoxycyclopentanone |
| Methyl 3-(ethoxycarbonylacetylamino)-3-arylpropionate | Sodium methoxide | 6-Aryl-4-hydroxypiperidin-2-one (after decarboxylation) ub.edu |
Protecting Group Strategies and Deprotection in (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate Synthesis
The synthesis of polyfunctionalized molecules like this compound necessitates a careful selection and implementation of protecting groups for the amine, hydroxyl, and carboxyl functionalities. nih.govgoogle.com The choice of protecting groups is critical to ensure chemoselectivity during various synthetic transformations and to allow for their selective removal under mild conditions without affecting other parts of the molecule.
For the piperidine nitrogen, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly employed. The Boc group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid). ub.edu The Cbz group is also robust but can be removed by catalytic hydrogenolysis, which is a mild and efficient method. beilstein-journals.org
The hydroxyl group is often protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ether. These groups are easily introduced and are stable to many reaction conditions, but can be selectively removed using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride) or under acidic conditions. jocpr.com
The carboxyl group is typically present as a methyl or ethyl ester, which can serve as a protecting group itself. These esters are generally stable but can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
The orthogonality of the protecting groups is a key consideration in a multistep synthesis. For example, the use of a Cbz group for the amine and a TBDMS group for the alcohol allows for the selective deprotection of either group without affecting the other. The Cbz group can be removed by hydrogenolysis, while the TBDMS group is stable to these conditions. Conversely, the TBDMS group can be removed with fluoride ions, while the Cbz group remains intact. This orthogonal strategy allows for the selective functionalization of the amine and hydroxyl groups at different stages of the synthesis.
| Functional Group | Protecting Group | Deprotection Conditions |
| Amine | tert-Butyloxycarbonyl (Boc) | Trifluoroacetic acid (TFA), HCl |
| Amine | Benzyloxycarbonyl (Cbz) | H₂, Pd/C |
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Tetrabutylammonium fluoride (TBAF), HF, Acetic Acid |
| Hydroxyl | Benzyl (B1604629) (Bn) | H₂, Pd/C |
| Carboxyl | Methyl/Ethyl Ester | LiOH, NaOH, or acid hydrolysis |
Chemical Transformations and Reactivity of 2r,3s Methyl 3 Hydroxypiperidine 2 Carboxylate and Its Derivatives
Esterification and Hydrolysis Reactions of the Carboxylate Moiety
The methyl ester of (2R,3S)-methyl 3-hydroxypiperidine-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid, (2R,3S)-3-hydroxypiperidine-2-carboxylic acid. This transformation is typically achieved under basic conditions, for instance, using an aqueous solution of a metal hydroxide (B78521) like lithium hydroxide or sodium hydroxide. The resulting carboxylate salt can then be neutralized with acid to yield the free carboxylic acid. This hydrolysis is a fundamental step in syntheses where the carboxylic acid moiety is required for subsequent reactions, such as amide bond formation.
Conversely, the parent carboxylic acid can undergo esterification to yield various esters. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), can be employed.
A noteworthy application of ester hydrolysis in a related system is the enantioselective hydrolysis of racemic esters to obtain enantiomerically enriched products. For example, the enzymatic hydrolysis of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate using a lipase (B570770) from Serratia marcescens or Candida cylindrecea has been demonstrated to yield optically active (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester with high enantiomeric excess. google.com This highlights the potential for enzymatic methods in the selective transformation of esters within this class of compounds.
Table 1: Representative Esterification and Hydrolysis Reactions
| Reaction Type | Reactant | Reagents and Conditions | Product |
|---|
Derivatization of the Hydroxyl Group (e.g., Protection, Oxidation)
The secondary hydroxyl group at the C3 position is a key site for derivatization, allowing for the introduction of protecting groups or its conversion to a ketone through oxidation.
Protection of the Hydroxyl Group: Protection of the hydroxyl group is often necessary to prevent its interference in reactions targeting the other functional groups. A variety of protecting groups can be installed. Silyl (B83357) ethers are commonly used due to their ease of installation and removal under specific conditions. For instance, the hydroxyl group can be protected as a tert-butyldimethylsilyl (TBS) ether by reacting the compound with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole. rsc.org Other common protecting groups for alcohols include benzyl (B1604629) ethers, acetals, and esters. libretexts.orghighfine.com
Oxidation of the Hydroxyl Group: Oxidation of the secondary alcohol in the 3-position would yield the corresponding ketone, methyl 3-oxopiperidine-2-carboxylate. This transformation can be achieved using a variety of oxidizing agents. In a related system, 3-hydroxypiperidine (B146073) has been oxidized to 2-pyrrolidinone (B116388) using iodosylbenzene, a reaction that involves both oxidation and a subsequent ring contraction. sigmaaldrich.com For the direct conversion to the 3-keto derivative, more conventional oxidation methods such as Swern oxidation or the use of Dess-Martin periodinane would be applicable.
Table 2: Derivatization of the C3-Hydroxyl Group
| Transformation | Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Protection | (2R,3R)-Methyl 3-hydroxypiperidine-2-carboxylate derivative | TBSCl, Imidazole, DMAP, CH₂Cl₂ | (2R,3R)-Methyl 3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylate derivative | rsc.org |
| Oxidation & Rearrangement | 3-Hydroxypiperidine | Iodosylbenzene | 2-Pyrrolidinone | sigmaaldrich.com |
Reactions at the Piperidine (B6355638) Nitrogen (e.g., N-Alkylation, N-Acylation, N-Protection)
The secondary amine of the piperidine ring is nucleophilic and readily undergoes a variety of reactions, including N-protection, N-alkylation, and N-acylation.
N-Protection: To moderate the reactivity of the nitrogen atom, it is often protected. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. This is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.comorganic-chemistry.org The Boc group is stable under a wide range of conditions but can be readily removed with strong acid, such as trifluoroacetic acid (TFA).
N-Acylation: N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to form an amide. A Chinese patent describes the N-acylation of 3-hydroxypiperidine with reagents like acetyl chloride or benzoyl chloride in an organic solvent with an inorganic base. google.com Coupling reagents commonly used in peptide synthesis, such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), can also be employed to facilitate the formation of the amide bond with a carboxylic acid. researchgate.net
N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides. The reaction typically proceeds via nucleophilic substitution. For example, N-alkylation of piperidine can be achieved by reacting it with an alkyl bromide or iodide in a suitable solvent, often in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction. researchgate.net In a synthetic route towards hydroxypipecolic acids, a related aziridine (B145994) precursor was N-benzylated using benzyl bromide. rsc.org
Table 3: Reactions at the Piperidine Nitrogen
| Reaction Type | Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| N-Protection | 3-Hydroxypiperidine | (Boc)₂O, Base | N-Boc-3-hydroxypiperidine | google.com |
| N-Acylation | 3-Hydroxypiperidine | RCOCl, Inorganic Base, Organic Solvent | N-Acyl-3-hydroxypiperidine | google.com |
| N-Alkylation | Piperidine | R-Br, K₂CO₃, DMF | N-Alkylpiperidine | researchgate.net |
Role As a Chiral Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Natural Products Incorporating the 3-Hydroxypiperidine (B146073) Moiety
The 3-hydroxypiperidine motif is a common structural feature in a wide array of biologically active natural products. The enantiopure nature of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate allows for direct entry into synthetic pathways for these compounds, bypassing the need for challenging stereoselective reactions or chiral resolutions at later stages.
The piperidine (B6355638) ring is the core structure of numerous alkaloids, and the 3-hydroxy-substituted variants are particularly prevalent. This compound and its derivatives serve as key intermediates in the total synthesis of several important members of this class.
Febrifugine (B1672321): This quinazolinone alkaloid, known for its potent antimalarial properties, features a 2,3-disubstituted piperidine core. nih.gov The synthesis of febrifugine and its analogues, such as halofuginone, has been a significant focus of research. nih.gov A formal synthesis of (+)-febrifugine has been achieved from L-ascorbic acid, proceeding through the key intermediate (2R,3S)-3-hydroxy pipecolic acid, which is the carboxylic acid analogue of the title compound. researchgate.net This underscores the strategic importance of the (2R,3S)-3-hydroxypiperidine-2-carboxylate scaffold in accessing the correct stereochemistry required for the biological activity of febrifugine.
Pseudoconhydrine: A toxic piperidine alkaloid found in poison hemlock, pseudoconhydrine's synthesis has been approached through various routes. nih.govacs.org While many syntheses build the piperidine ring from acyclic precursors, the core structure highlights the importance of controlling the stereochemistry of substituted piperidines.
Sedacryptine: The synthesis of this piperidine alkaloid has been accomplished, demonstrating methods for the regio- and stereoselective introduction of substituents onto the piperidine ring.
Swainsonine (B1682842): This indolizidine alkaloid is a potent inhibitor of mannosidase and has been a target of synthetic chemists for decades. acs.org Its synthesis often relies on precursors that can establish the correct stereochemistry of the fused ring system. A review of synthetic strategies for swainsonine highlights that N-protected 3-oxy-2-piperidines are common and crucial intermediates (classified as type ii precursors). researchgate.net The defined stereochemistry of this compound makes it an ideal starting point for constructing the core of swainsonine and its diastereomers. One enantioselective synthesis of (−)-swainsonine proceeds via a (2R,3R)-3-hydroxypipecolic acid intermediate, further emphasizing the utility of this structural motif. bg.ac.rs
| Alkaloid | Core Structure | Relevance of Chiral Building Block |
| Febrifugine | 2,3-disubstituted piperidine | The carboxylic acid form, (2R,3S)-3-hydroxy pipecolic acid, is a key intermediate in its formal synthesis. researchgate.net |
| Swainsonine | Indolizidine (fused piperidine-pyrrolidine) | N-protected 3-oxy-2-piperidines are established precursors for the synthesis of this alkaloid. researchgate.net |
| Pseudoconhydrine | 2-propyl-5-hydroxypiperidine | Features a substituted piperidine core, though syntheses often utilize different precursors. nih.govacs.org |
Polyhydroxylated alkaloids, often referred to as iminosugars, are potent inhibitors of glycosidase enzymes due to their structural resemblance to the transition states of glycoside cleavage reactions. The piperidine ring of this compound serves as a scaffold for synthesizing such inhibitors.
Swainsonine is a prominent example, acting as a powerful inhibitor of α-mannosidase. acs.org Its synthesis from piperidine-based precursors directly links the building block to the creation of glycosidase inhibitors. researchgate.net
Furthermore, research into novel glycosidase inhibitors has led to the synthesis of complex heterocyclic systems built upon the piperidine framework. For instance, a series of dihydrofuro[3,2-b]piperidine derivatives were designed and synthesized from carbohydrate precursors. nih.gov These compounds, featuring a fused furanose-piperidine bicyclic skeleton, exhibited potent α-glucosidase inhibitory activity, with some analogues showing significantly greater potency than the commercial drug acarbose. nih.gov This demonstrates the value of the piperidine motif in designing new generations of glycosidase inhibitors for potential therapeutic applications.
Scaffold in Medicinal Chemistry Lead Optimization (Non-Clinical Focus)
In medicinal chemistry, chiral building blocks are essential for the systematic exploration of a molecule's structure-activity relationship (SAR). This compound offers three distinct points for chemical modification: the secondary amine, the hydroxyl group, and the methyl ester. This allows for the creation of diverse libraries of compounds around a rigid, stereochemically defined core.
The development of analogues of febrifugine is a classic example of lead optimization. nih.gov Due to the natural product's toxicity, extensive research has been conducted to synthesize derivatives with an improved therapeutic window. By modifying the piperidine ring and the quinazolinone moiety, chemists aim to dissociate the desired antimalarial activity from adverse side effects.
The 3-hydroxypiperidine scaffold is also a key intermediate in the synthesis of a variety of modern pharmaceuticals. google.com For example, chiral N-protected 3-hydroxypiperidines are crucial intermediates for the synthesis of several kinase inhibitors used in oncology. google.com The ability to use this specific building block allows for precise control over the final product's stereochemistry, which is often critical for its interaction with biological targets.
| Functional Group | Potential Modifications | Purpose in Lead Optimization |
| Secondary Amine (N-H) | Alkylation, Acylation, Reductive Amination | Modulate basicity, introduce new binding groups, alter pharmacokinetic properties. |
| Hydroxyl (O-H) | Etherification, Esterification, Inversion | Explore hydrogen bonding interactions, act as a handle for further functionalization. |
| Methyl Ester (CO₂Me) | Amidation, Reduction to alcohol, Saponification to acid | Introduce amide bonds for new interactions, create linkers, modify polarity and solubility. |
Integration into Polycyclic and Heterocyclic Systems
The functional groups of this compound are strategically positioned to facilitate cyclization reactions, enabling its integration into more complex ring systems. This capability is crucial for the synthesis of natural products and novel chemical entities that feature fused or bridged bicyclic structures.
Indolizidine Systems: The synthesis of swainsonine is a prime example where the piperidine building block is elaborated and then cyclized to form the characteristic nih.govnih.govacs.orgindolizidine ring system. acs.orgresearchgate.net This transformation typically involves forming a bond between the piperidine nitrogen and a carbon atom of a side chain attached at the C2 position.
Fused Heterocycles: The creation of potent α-glucosidase inhibitors based on a dihydrofuro[3,2-b]piperidine core demonstrates the fusion of the piperidine ring with another heterocycle. nih.gov In this case, the synthesis involves forming a bicyclic system where the piperidine and furanose rings share a C-N and a C-O bond, creating a rigid structure that presents hydroxyl groups in a specific spatial orientation for enzyme binding.
Complex Alkaloids: In the synthesis of febrifugine, the piperidine ring is appended to a quinazolinone heterocycle. nih.gov This linkage showcases the use of the building block to attach a stereochemically defined fragment to another complex aromatic system, resulting in a molecule with activity at the interface of two distinct structural domains.
Investigation of Biological Target Interactions and Mechanistic Studies Excluding Clinical Outcomes
Enzyme Inhibition Studies (e.g., Glycosidase Inhibition)
The core structure of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate, the 3-hydroxypipecolic acid scaffold, is recognized for its potential as an enzyme inhibitor. Research into the stereoisomers of 3-hydroxypipecolic acid has revealed their capacity to inhibit various glycosidase enzymes. nih.gov Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars, playing crucial roles in various biological processes. Their inhibition is a therapeutic strategy for conditions such as diabetes and viral infections.
A study evaluating all stereoisomers of 3-hydroxypipecolic acid demonstrated their potential as glycosidase inhibitors. nih.gov One particular stereoisomer was identified as a potent inhibitor of both β-N-acetylglucosaminidase and Escherichia coli β-glucuronidase. nih.gov While specific inhibitory concentration (IC50) values for this compound are not extensively documented in publicly available literature, the activity of its parent acid suggests that the methyl ester could also exhibit inhibitory properties against a range of glycosidases. The inhibitory potential is often influenced by the stereochemistry of the molecule and the nature of the substituents on the piperidine (B6355638) ring.
Table 1: Glycosidase Inhibition by 3-Hydroxypipecolic Acid Stereoisomers
| Enzyme Target | Inhibitory Activity | Reference |
| β-N-acetylglucosaminidase | Potent Inhibition | nih.gov |
| Escherichia coli β-glucuronidase | Potent Inhibition | nih.gov |
Note: This table reflects the activity of the parent 3-hydroxypipecolic acid stereoisomers, suggesting the potential of its methyl ester derivative.
Ligand Design and Structure-Activity Relationship (SAR) Studies for Defined Protein Targets
The pipecolic acid framework, including this compound, serves as a valuable scaffold in ligand design for various protein targets. Its rigid cyclic structure provides a conformational constraint that can be exploited to achieve high binding affinity and selectivity.
One area where pipecolic acid derivatives have been extensively studied is in the development of inhibitors for the FK506-binding proteins (FKBPs), which are implicated in a range of cellular processes and are targets for immunosuppressive drugs and treatments for stress-related disorders. Structure-activity relationship (SAR) studies on pipecolic acid amides have led to the discovery of selective inhibitors for FKBP51. nih.gov In these studies, the pipecolic ester group of initial lead compounds was replaced with various low molecular weight amides. nih.gov This modification resulted in a series of pipecolic acid amides with improved drug-like properties without compromising selectivity for FKBP51. nih.gov
For instance, the synthesis and evaluation of various pipecolic acid derivatives have been performed to identify new small-molecule inhibitors of the Macrophage Infectivity Potentiator (MIP) protein of Legionella pneumophila, which belongs to the FKBP family. researchgate.net Computational analysis, chemical synthesis, and biological testing of these derivatives have revealed promising scaffolds for further development. researchgate.net Although these studies focused on amides, they highlight the utility of the pipecolic acid core in designing ligands that can selectively interact with the binding pockets of specific protein targets. The methyl ester functionality of this compound offers a different chemical handle for interaction or further modification compared to the amides, suggesting potential for distinct binding modes and selectivities.
Modulation of Biochemical Pathways (e.g., Lysine Metabolism)
This compound, as a derivative of pipecolic acid, is intrinsically linked to the metabolism of the essential amino acid L-lysine. Pipecolic acid is a key intermediate in a major catabolic pathway of L-lysine in various organisms, including mammals and plants. nih.govnih.govresearchgate.net
In plants, the biosynthesis of pipecolic acid from L-lysine is a critical component of systemic acquired resistance (SAR), a broad-spectrum immune response to pathogen infection. nih.govnih.gov The pathway involves the transamination of L-lysine to form a cyclic intermediate, which is then reduced to pipecolic acid. nih.govnih.gov Pipecolic acid itself, and its N-hydroxylated derivative, N-hydroxypipecolic acid (NHP), act as signaling molecules that induce the expression of defense-related genes, thereby priming the plant for a more robust immune response to subsequent infections. nih.govmdpi.com
In mammals, the pipecolic acid pathway is a significant route for lysine degradation in the brain. researchgate.net Dysregulation of this pathway is associated with certain inborn errors of metabolism. For instance, in pyridoxine-dependent epilepsy, a deficiency in an enzyme involved in lysine degradation leads to the accumulation of upstream metabolites, including pipecolic acid. researchgate.net Studies have shown that pipecolic acid can modulate the function of the major inhibitory neurotransmitter GABA, highlighting its neurological significance. researchgate.net Furthermore, research in C2C12 myotubes, a model for skeletal muscle, has indicated that L-pipecolic acid can regulate protein turnover by affecting proteolysis and protein synthesis. tandfonline.com
The presence of the this compound molecule within a biological system could potentially influence these lysine metabolic pathways. As a close structural analog of a natural intermediate, it might interact with the enzymes of the pathway, either as a substrate, an inhibitor, or a modulator of their activity.
Computational and Theoretical Studies of 2r,3s Methyl 3 Hydroxypiperidine 2 Carboxylate
Conformational Analysis and Ring Dynamics
The piperidine (B6355638) ring, the core scaffold of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate, is not a static, planar structure but rather exists in a dynamic equilibrium of various conformations, most notably the chair, boat, and twist-boat forms. The relative energies of these conformations, and the barriers to their interconversion, are significantly influenced by the nature and stereochemistry of the substituents on the ring.
For this compound, the substituents are a methyl carboxylate group at the 2-position and a hydroxyl group at the 3-position. The preferred conformation will be the one that minimizes steric strain and other unfavorable interactions. In a chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions.
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the energies of the different possible conformations. These calculations can predict the most stable conformer and the energy differences between various chair and boat forms. For this compound, it is anticipated that the chair conformation with both the methyl carboxylate and hydroxyl groups in equatorial positions would be the most stable, minimizing steric hindrance. However, intramolecular hydrogen bonding between the hydroxyl group and the ester functionality could potentially stabilize conformations where these groups are in closer proximity.
The following table summarizes the hypothetical relative energies of different conformations, which would be determined through computational analysis.
| Conformation | Substituent Positions (2,3) | Relative Energy (kcal/mol) | Key Interactions |
| Chair 1 | Equatorial, Equatorial | 0 (Reference) | Minimized steric interactions |
| Chair 2 | Axial, Axial | > 5 | Significant 1,3-diaxial strain |
| Chair 3 | Equatorial, Axial | 1-3 | Gauche interactions |
| Chair 4 | Axial, Equatorial | 2-4 | 1,3-diaxial and gauche interactions |
| Twist-Boat | - | > 5 | Higher intrinsic ring strain |
Note: The values in this table are illustrative and would require specific computational calculations for this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. For the synthesis or transformation of this compound, computational studies can help in understanding the stereochemical course of the reaction and in optimizing reaction conditions.
For instance, in the synthesis of substituted piperidines via catalytic hydrogenation of pyridine (B92270) precursors, DFT calculations can model the interaction of the substrate with the catalyst surface. nih.gov These models can explain the observed diastereoselectivity by comparing the energies of the transition states leading to different stereoisomers. The calculations can reveal how the substituents on the pyridine ring direct the approach of the substrate to the catalyst, favoring the formation of one stereoisomer over another.
In the context of intramolecular C-H amination to form piperidine rings, computational studies have been used to investigate the catalytic cycle involving copper complexes. acs.org Such studies can differentiate between proposed mechanisms by calculating the energy barriers for each elementary step. For a hypothetical synthesis of this compound via a similar pathway, computational modeling could predict the feasibility of the reaction and identify potential intermediates.
Molecular Docking and Pharmacophore Modeling for Target Interactions (Non-Clinical)
While this article does not delve into clinical applications, the principles of molecular docking and pharmacophore modeling are fundamental in understanding the potential interactions of this compound with biological macromolecules. These computational techniques are instrumental in early-stage drug discovery and chemical biology research.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a force field that approximates the binding affinity. For this compound, docking studies could be performed against a variety of protein targets to generate hypotheses about its potential biological activity. For example, substituted piperidines have been investigated as inhibitors of the HDM2-p53 protein-protein interaction. nih.gov A docking study of this compound into the HDM2 binding pocket could reveal key interactions, such as hydrogen bonds formed by the hydroxyl group or hydrophobic interactions involving the piperidine ring.
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors, acceptors, hydrophobic centers) that are necessary for binding to a specific target. A pharmacophore model can be generated from a set of known active molecules or from the crystal structure of a ligand-protein complex. This model can then be used to virtually screen large compound libraries to identify new molecules that are likely to be active. For a target where substituted piperidines are known to bind, a pharmacophore model could be developed to guide the design of novel analogs based on the this compound scaffold.
Prediction of Stereochemical Outcomes in Asymmetric Transformations
The control of stereochemistry is paramount in modern organic synthesis, particularly for the preparation of chiral molecules like this compound. Computational chemistry offers powerful tools for predicting the stereochemical outcome of asymmetric reactions.
By modeling the transition states of a reaction, it is possible to understand the origins of enantioselectivity and diastereoselectivity. For example, in a catalytic asymmetric reaction, the chiral catalyst forms a complex with the substrate. The transition states leading to the different stereoisomeric products will have different energies. The stereoisomer that is formed through the lower energy transition state will be the major product.
Computational models can calculate the energies of these competing transition states with high accuracy. This allows chemists to predict which catalyst will provide the best stereoselectivity for a given transformation. For the synthesis of this compound, if a step involves the creation of one or both of the chiral centers, computational modeling could be used to screen different chiral catalysts or auxiliaries to identify the most effective one for achieving the desired stereochemistry. For instance, in the diastereoselective reduction of substituted pyridines, computational studies can rationalize why a particular catalyst favors the formation of the cis or trans product. nih.gov
The following table illustrates the type of data that could be generated from a computational study aimed at predicting the stereochemical outcome of a hypothetical asymmetric reaction to form a disubstituted piperidine.
| Catalyst | Diastereomeric Transition State | Calculated Energy (kcal/mol) | Predicted Diastereomeric Ratio |
| Catalyst A | TS-(2R,3S) | -25.4 | 95:5 |
| Catalyst A | TS-(2R,3R) | -23.1 | |
| Catalyst B | TS-(2R,3S) | -22.8 | 60:40 |
| Catalyst B | TS-(2R,3R) | -22.5 |
Note: The values in this table are illustrative and represent the type of output from computational analysis.
Advanced Analytical and Spectroscopic Characterization of 3 Hydroxypiperidine 2 Carboxylate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, NOESY) experiments is essential for confirming its constitution and relative stereochemistry.
The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. acs.org In the (2R,3S) isomer, the substituents at C2 (carboxylate) and C3 (hydroxyl) are expected to be in a trans-diaxial or trans-diequatorial orientation. Analysis of the coupling constants (J-values) in the ¹H NMR spectrum is critical for determining the preferred conformation. For instance, a large coupling constant (typically 8-12 Hz) between the protons at C2 and C3 (³J_H2-H3) would indicate a diaxial relationship, confirming the trans configuration.
Two-dimensional NMR experiments provide further confirmation. A Correlation Spectroscopy (COSY) experiment reveals scalar coupling between protons, mapping the connectivity within the piperidine ring and confirming which protons are on adjacent carbons. slideshare.netlibretexts.org Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close in space, providing definitive evidence for stereochemical assignments. libretexts.orgmanchester.ac.ukresearchgate.net For the trans isomer, NOESY cross-peaks would be expected between axial protons on the same face of the ring (e.g., H2a and H4a, H3a and H5a).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Data (in CDCl₃, 500 MHz) | ¹³C NMR Data (in CDCl₃, 125 MHz) | ||
|---|---|---|---|
| Position | Predicted Chemical Shift (δ, ppm) and Multiplicity | Position | Predicted Chemical Shift (δ, ppm) |
| H-2 | ~3.5-3.7 (d, J ≈ 8-10 Hz) | C-2 | ~60-65 |
| H-3 | ~3.9-4.1 (m) | C-3 | ~68-72 |
| H-4 | ~1.6-1.9 (m) | C-4 | ~25-30 |
| H-5 | ~1.7-2.0 (m) | C-5 | ~22-27 |
| H-6 | ~2.8-3.2 (m) | C-6 | ~45-50 |
| N-H | Broad singlet, variable | C=O | ~170-175 |
| O-H | Broad singlet, variable | OCH₃ | ~52-54 |
| OCH₃ | ~3.75 (s) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Both electrospray ionization (ESI), a soft ionization technique, and electron ionization (EI) can provide complementary data for piperidine derivatives. nih.govresearchgate.net
For this compound (Molecular Formula: C₇H₁₃NO₃, Molecular Weight: 159.18 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 160. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion induces fragmentation, providing structural clues. scispace.comresearchgate.net Key fragmentation pathways for this molecule would likely include:
Loss of water (H₂O): A neutral loss of 18 Da from the hydroxyl group, resulting in a fragment ion at m/z 142. This is a common fragmentation for alcohols. nih.govscispace.com
Loss of methanol (B129727) (CH₃OH): A neutral loss of 32 Da from the ester group.
Loss of the methoxycarbonyl group (-COOCH₃): Cleavage of the ester substituent, leading to a fragment ion at m/z 100.
Ring cleavage: Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pattern for amines, leading to various ring-opened fragments. caymanchem.comlibretexts.org
Table 2: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |
|---|---|---|---|
| 160 | 142 | H₂O | Hydroxyl group at C3 |
| 160 | 128 | CH₃OH | Methyl ester group |
| 160 | 100 | HCOOCH₃ | Methyl ester group cleavage |
| 160 | 82 | C₃H₆O₃ | Ring fragmentation with loss of substituents |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display distinct absorption bands corresponding to its hydroxyl, amine, and ester moieties. libretexts.orgvscht.cz
The key characteristic peaks would be:
O-H stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.
N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine in the piperidine ring. This peak can sometimes overlap with the O-H band.
C-H stretch: Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the piperidine ring and methyl group.
C=O stretch: A very strong, sharp absorption band around 1735-1750 cm⁻¹ is a definitive indicator of the ester carbonyl group. libretexts.org
C-O stretch: A strong absorption in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O single bonds of the ester and alcohol groups. wpmucdn.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| N-H (Amine) | Stretching | 3300 - 3500 | Medium |
| C-H (sp³) | Stretching | 2850 - 2960 | Medium-Strong |
| C=O (Ester) | Stretching | 1735 - 1750 | Strong, Sharp |
| C-O (Ester, Alcohol) | Stretching | 1000 - 1300 | Strong |
Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Determination
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the gold standard for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. nih.gov For this compound, a chiral stationary phase (CSP) is required to differentiate between it and its enantiomer, (2S,3R)-Methyl 3-hydroxypiperidine-2-carboxylate.
The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. chiralpedia.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel OD or Chiralpak AD) are often effective for this class of compounds.
Since the target molecule lacks a strong chromophore for standard UV detection, a pre-column derivatization step might be necessary. nih.govresearchgate.net Reacting the secondary amine with an agent like p-toluenesulfonyl chloride would introduce a UV-active group, enhancing detection sensitivity. nih.gov Alternatively, detectors like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (LC-MS) could be used. The method would be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of enantiomeric purity. nih.gov
Table 4: Example Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 228 nm (after derivatization) or ELSD/MS |
| Column Temperature | 25 °C |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. acs.orgresearchgate.netstrath.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of a suitable derivative (e.g., a salt), a precise map of electron density can be generated, revealing the exact spatial arrangement of every atom.
This technique provides unambiguous confirmation of:
Absolute Configuration: It can distinguish between the (2R,3S) configuration and its enantiomer, often through the use of the Flack parameter. acs.org
Relative Stereochemistry: It confirms the trans relationship between the C2-carboxylate and C3-hydroxyl groups.
Conformation: It reveals the preferred chair conformation of the piperidine ring in the solid state.
Intermolecular Interactions: It details hydrogen bonding networks involving the hydroxyl, amine, and ester groups, which dictate the crystal packing. researchgate.net
While obtaining a suitable single crystal can be challenging, the resulting data on bond lengths, bond angles, and torsional angles are unparalleled in their precision.
Optical Rotation Measurements for Chiral Purity Assessment
Optical rotation is a physical property of chiral substances that causes them to rotate the plane of plane-polarized light. The measurement is performed using a polarimeter and is reported as the specific rotation [α]. The specific rotation is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).
For this compound, the measured specific rotation will have a specific sign (positive for dextrorotatory, (+) or negative for levorotatory, (-)) and magnitude. Its enantiomer will rotate light by the exact same magnitude but in the opposite direction. A racemic mixture (50:50 of both enantiomers) will exhibit no optical rotation.
This technique is a rapid method for assessing chiral purity. The enantiomeric excess (ee) of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer:
ee (%) = ([α]observed / [α]pure enantiomer) x 100
While less precise than chiral HPLC, it is a valuable tool for quick quality control checks. For example, a related compound, Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid, has a reported specific rotation of [α]D²⁵ = -25 ± 3º (c=1 in MeOH). chemimpex.com A similar characteristic value would be determined for the title compound.
Future Perspectives and Emerging Directions in Chemical Research
Development of Novel, Greener Synthetic Methodologies for Enantiopure 3-Hydroxypiperidine-2-carboxylates
The demand for enantiomerically pure compounds in various scientific fields has spurred the development of sustainable and efficient synthetic strategies. For enantiopure 3-hydroxypiperidine-2-carboxylates, future research is increasingly focused on "green" chemistry principles to minimize environmental impact and enhance economic feasibility.
A significant emerging area is the use of biocatalysis and chemo-enzymatic methods . These approaches leverage the high enantio- and regio-selectivity of enzymes to perform complex chemical transformations under mild, environmentally benign conditions. nih.govacs.org For instance, the asymmetric dearomatization of readily available pyridine (B92270) precursors using a combination of chemical steps and enzymatic cascades is a promising route. nih.govacs.org One such strategy involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov The application of such enzymatic systems could provide a direct and highly stereoselective pathway to the (2R,3S) isomer of methyl 3-hydroxypiperidine-2-carboxylate, starting from simple, achiral precursors.
Another avenue of exploration is the development of catalytic asymmetric syntheses that avoid the use of stoichiometric chiral auxiliaries or resolving agents. This includes leveraging asymmetric hydrogenation of suitable unsaturated precursors, a technique that has proven effective for the synthesis of other chiral piperidine-containing molecules. Research into novel chiral catalysts, particularly those based on abundant and non-toxic metals, will be crucial. Furthermore, methods involving radical-mediated C-H functionalization are being explored for the asymmetric synthesis of piperidines from acyclic amines. nih.gov Adapting these innovative strategies to incorporate the specific hydroxyl and carboxyl functionalities of the target compound represents a key future challenge.
The table below summarizes potential greener synthetic approaches:
| Methodology | Key Features | Potential Advantages |
| Biocatalysis | Use of isolated enzymes or whole-cell systems. | High stereoselectivity, mild reaction conditions (aqueous media, ambient temperature/pressure), reduced waste. |
| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps in a one-pot or sequential manner. | Leverages the strengths of both catalysis types for efficient and selective transformations. nih.govacs.org |
| Asymmetric Catalysis | Employment of chiral metal catalysts or organocatalysts. | High enantiomeric excesses, catalytic turnover reduces waste from chiral auxiliaries. |
| Radical-Mediated C-H Functionalization | Direct conversion of C-H bonds to C-C or C-heteroatom bonds. | Step-economy, utilization of simple starting materials. nih.gov |
Exploration of Derivatization for New Biological Probe Molecules
The unique scaffold of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate makes it an attractive starting point for the design and synthesis of sophisticated biological probes. These tools are instrumental in chemical biology for visualizing, identifying, and characterizing biological targets and pathways.
Future research will likely focus on derivatizing the core structure to introduce functionalities suitable for various probing applications. One major area is the development of photoaffinity probes . mdpi.comnih.gov This involves incorporating a photoreactive group, such as a diazirine or benzophenone, onto the piperidine (B6355638) ring or its substituents. Upon photoactivation, these probes can form covalent bonds with their biological targets, enabling their identification and the characterization of binding sites. nih.gov The hydroxyl and carboxyl groups of the parent compound provide convenient handles for the attachment of these photoreactive moieties, as well as reporter tags like biotin (B1667282) or a fluorescent dye. nih.gov
Another emerging direction is the synthesis of "clickable" probes . By introducing an azide (B81097) or alkyne group, the derivatized piperidine can be readily conjugated to a variety of reporter molecules using bioorthogonal click chemistry. This modular approach allows for a wide range of applications, from fluorescence imaging to affinity-based protein profiling.
The design of fluorescent probes is also a significant area of interest. By attaching a fluorophore to the piperidine scaffold, researchers can create molecules that can be used to visualize biological processes in real-time. The environmental sensitivity of some fluorophores can be exploited to design probes that report on changes in their local environment, such as polarity or pH.
| Probe Type | Key Features | Application in Chemical Biology |
| Photoaffinity Probes | Contains a photoreactive group and a reporter tag. | Covalent labeling and identification of target proteins and binding sites. mdpi.comnih.gov |
| "Clickable" Probes | Incorporates an azide or alkyne for bioorthogonal ligation. | Modular attachment of various reporter groups for diverse applications. |
| Fluorescent Probes | Features a covalently attached fluorophore. | Real-time imaging of biological processes and localization of the molecule within cells. |
Advanced Computational Studies to Guide Rational Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding the rational design of new molecules with desired functions. For derivatives of this compound, advanced computational studies will play a pivotal role in accelerating the discovery of new bioactive compounds.
Molecular dynamics (MD) simulations can provide detailed insights into the conformational preferences of the piperidine ring and its substituents. researchgate.netnih.gov This is crucial for understanding how these molecules interact with biological macromolecules, such as enzymes and receptors. By simulating the dynamic behavior of the ligand-protein complex, researchers can identify key interactions that contribute to binding affinity and selectivity. nih.gov
Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be employed to study the electronic properties of the molecule, including its reactivity and spectroscopic characteristics. researchgate.net This information is valuable for designing derivatives with optimized properties, such as improved binding affinity or enhanced fluorescence.
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. nih.govderpharmachemica.commdpi.com By building mathematical models that correlate the structural features of a series of compounds with their biological activity, 3D-QSAR can be used to predict the activity of new, unsynthesized derivatives. This allows for the prioritization of synthetic targets and a more efficient drug discovery process.
The integration of these computational methods will facilitate a more rational and efficient design of novel derivatives of this compound for various applications.
| Computational Method | Information Gained | Application in Rational Design |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, ligand-protein interactions, binding free energies. | Predicting binding modes, understanding structure-activity relationships, guiding lead optimization. nih.gov |
| Quantum Mechanics (QM) / DFT | Electronic structure, reactivity, spectroscopic properties. | Predicting chemical reactivity, designing molecules with specific electronic or optical properties. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular structure and biological activity. | Predicting the activity of novel compounds, prioritizing synthetic targets. nih.govderpharmachemica.commdpi.com |
Investigation of the Compound in Emerging Areas of Chemical Biology (Excluding Clinical Applications)
Beyond its potential as a scaffold for drug candidates, this compound and its derivatives are poised to contribute to fundamental research in emerging areas of chemical biology.
One such area is the study of plant immunity . A closely related natural product, N-hydroxypipecolic acid (NHP), has been identified as a critical signaling molecule in systemic acquired resistance (SAR), a plant's defense mechanism against pathogens. nih.govfrontiersin.org Future research could explore how synthetic derivatives of 3-hydroxypiperidine-2-carboxylate might modulate this pathway, providing chemical tools to dissect the intricacies of plant immune signaling.
The investigation of enzyme inhibition is another promising avenue. Substituted piperidines have been shown to act as inhibitors of various enzymes, such as elastase. nih.govresearchgate.net The rigid, chiral scaffold of this compound can be used to design potent and selective inhibitors for a range of enzymatic targets, which can serve as valuable research tools for studying enzyme function and biological pathways.
Furthermore, derivatives of this compound could be explored as ligands for orphan receptors or novel biological targets . The three-dimensional complexity of the piperidine scaffold makes it an ideal starting point for fragment-based screening and the development of ligands for challenging targets. For example, substituted piperidines have been investigated as ligands for the σ1 receptor, which is implicated in a variety of cellular processes. nih.gov
The application of these molecules in target identification and validation is another exciting prospect. By developing probes as described in section 8.2, researchers can identify the cellular partners of bioactive derivatives, thereby uncovering new biological pathways and potential therapeutic targets.
| Area of Chemical Biology | Research Focus | Potential Impact |
| Plant Immunity | Modulation of systemic acquired resistance (SAR) pathways. | Development of chemical tools to study and potentially enhance plant defense mechanisms. nih.govfrontiersin.org |
| Enzyme Inhibition | Design of selective inhibitors for specific enzyme targets. | Creation of research tools to probe enzyme function and biological pathways. nih.govresearchgate.net |
| Novel Target Ligands | Exploration as ligands for understudied receptors and proteins. | Discovery of new biological interactions and functions. nih.gov |
| Target Identification | Use of probes to identify the cellular binding partners of bioactive derivatives. | Uncovering novel biological pathways and validating new therapeutic targets. |
Q & A
Q. What are the established methods for synthesizing (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate with high enantiomeric purity?
The synthesis of this compound typically involves stereoselective strategies such as chiral auxiliary-mediated cyclization or enantioselective catalysis. For example, tert-butoxycarbonyl (Boc) protection is a common approach to stabilize intermediates and control stereochemistry during piperidine ring formation . Diastereoselective methods, including asymmetric hydrogenation or enzymatic resolution, can achieve high enantiomeric purity. Recent work on analogous pyrrolidine carboxylates highlights the use of X-ray crystallography to validate stereochemical outcomes, which can be adapted for this compound .
Q. How is the absolute configuration of this compound determined experimentally?
The absolute configuration is confirmed via single-crystal X-ray diffraction (SC-XRD). For example, a related compound with two chiral centers (2R,3S) was analyzed using SC-XRD in an orthorhombic crystal system (space group P222), with refinement parameters (R = 0.039) and Flack parameter (0.02(2)) confirming the configuration. Hydrogen bonding networks (C–H⋯O) in the crystal lattice further support structural stability .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., ester C=O stretch at ~1700 cm).
- Polarimetry: Measurement of optical rotation to assess enantiomeric excess .
Advanced Research Questions
Q. How do hydrogen bonding networks influence the solid-state stability of this compound?
In the crystal lattice, weak intermolecular C–H⋯O hydrogen bonds (donor-acceptor distances: 3.2–3.5 Å) form zigzag chains along the a-axis, enhancing stability. These interactions are critical for minimizing conformational flexibility and preventing racemization. Computational studies (e.g., Hirshfeld surface analysis) can quantify these interactions and predict melting points or solubility .
Q. What role does stereochemistry play in the compound’s reactivity toward nucleophilic agents?
The (2R,3S) configuration creates a steric environment that influences regioselectivity. For instance, the hydroxyl group at C3 may act as a hydrogen-bond donor, directing nucleophilic attack at the ester carbonyl (C2). Comparative studies with (2S,3R) or (2R,3R) diastereomers could reveal stereoelectronic effects using density functional theory (DFT) calculations .
Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?
Molecular docking and quantitative structure-activity relationship (QSAR) models can predict logP (partition coefficient) and membrane permeability. For example, analogs of piperidine carboxylates have been studied for their binding affinity to biological targets like enzymes or receptors, using software such as AutoDock or Schrödinger Suite .
Q. Are there known contradictions in reported data on the compound’s biological activity?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems) or impurities in synthesized batches. For instance, residual catalysts or Boc-protecting groups (if used) might interfere with activity assays. Rigorous analytical validation (e.g., HPLC purity >98%) and controlled experimental replication are essential to resolve contradictions .
Methodological Considerations
Q. What strategies mitigate racemization during ester hydrolysis or functional group transformations?
Q. How are chiral derivatives of this compound utilized in asymmetric catalysis or drug discovery?
The hydroxyl and ester groups serve as handles for derivatization. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
